PD98059

描述

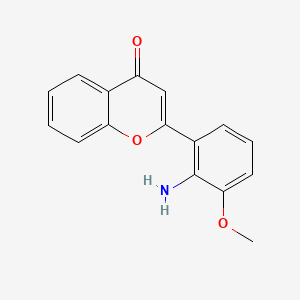

“2-(2-Amino-3-methoxyphenyl)-4H-1-benzopyran-4-one” is a selective specific blocker participating in a Ras/Raf/ERK signaling pathway MEK1 . It can block the action of a downstream cell signaling protein ERK1/2, and can inhibit the growth of various tumors .

Synthesis Analysis

The synthesis process of “2-(2-Amino-3-methoxyphenyl)-4H-1-benzopyran-4-one” involves several steps . The first intermediate is synthesized by 2-hydroxyacetophenone and 3-methoxy-2-nitrobenzoic acid. This intermediate is then used to synthesize a second intermediate. The second intermediate is used to obtain a third intermediate, which is then synthesized to obtain the final product . The synthesis process has the advantages of simple operation, mild reaction conditions, easily obtained raw materials, and industrial batch production .Molecular Structure Analysis

The molecular structure of “2-(2-Amino-3-methoxyphenyl)-4H-1-benzopyran-4-one” is complex and includes several rings . It belongs to the class of organic compounds known as benzo[b]pyrans, which are heterocyclic compounds containing six-membered rings having one oxygen atom as the only hetero atom, condensed with other rings .Chemical Reactions Analysis

“2-(2-Amino-3-methoxyphenyl)-4H-1-benzopyran-4-one” is known to inhibit MEK, making it effective in treating cancer and other proliferative diseases such as psoriasis and restenosis .科学研究应用

心力衰竭治疗

PD98059 正在被研究作为一种潜在的治疗方法,用于治疗大脑中驱动心力衰竭神经体液兴奋的生化改变 . 在一项与人类心力衰竭高度相似的动物模型中,this compound 的中枢给药抑制了下丘脑室旁核 ERK1/2 的磷酸化,最终减少了交感神经兴奋,这是临床恶化的主要因素 .

持续药物释放

为了增加其在组织中的生物利用度,已使用乳化溶剂蒸发技术制备了一种载有 this compound 的 PLGA 微粒缓释制剂 . 该制剂可在体外持续释放药物 4 周,且无明显突释 .

激活 MAPK 信号通路的疾病治疗

载有 this compound 的微粒有望成为一种新型的治疗干预措施,用于对抗心力衰竭中的交感神经兴奋,也许还可以在其他疾病过程中,包括癌症,其中激活的 MAPK 信号传导是一个重要的促成因素 .

人尿源干细胞的定向分化

研究发现,this compound 与转化生长因子-β1 (TGF-β1) 联合使用,可以有效地将人尿源干细胞 (UDSC) 分化为平滑肌细胞 .

作用机制

Target of Action

PD98059, also known as 2-(2-amino-3-methoxyphenyl)-4H-chromen-4-one, primarily targets the MAPK (Erk) kinases MEK1 and MEK2 . These kinases are dual-specificity protein kinases that play a crucial role in a mitogen-activated protein kinase cascade controlling cell growth and differentiation .

Mode of Action

This compound is a highly selective in vitro inhibitor of MEK1 activation and the MAP kinase cascade . It binds to inactive forms of MEK1 and prevents activation by upstream activators, such as c-Raf . This compound inhibits MEK1 and MEK2 activation with IC50 values of 4 µM and 50 µM, respectively .

Biochemical Pathways

The compound affects the MEK/ERK pathway . This pathway is a protein kinase signaling pathway that plays a crucial role in multiple cellular processes including cell survival, proliferation, differentiation, cell development, apoptosis, metabolism, and migration . The MAPK pathway is crucial for the development and proliferation of many cancer cell types .

Pharmacokinetics

This compound is supplied as a lyophilized powder . For a 20 mM stock, it can be reconstituted in anhydrous DMSO . It is typically used as a pretreatment at 5 - 50 μM for one hour prior to treating with a stimulator . In vivo murine studies revealed that the pharmacokinetics and biodistribution profile of intravenous (IV) injected this compound was improved when delivered as this compound-loaded PGM NPs as opposed to soluble this compound .

Result of Action

This compound has been found to increase the cytotoxicity of paclitaxel (PTX) against human endometrial cancer cells (Hec50co) in a synergistic and dose-dependent manner . Additionally, while this compound arrested Hec50co cells at the G0/G1 phase, and PTX increased accumulation of cells at the G2/M phase, the combination treatment increased accumulation at both the G0/G1 and G2/M phases at low PTX concentrations .

Action Environment

The action of this compound can be influenced by environmental factors such as the presence of other compounds. For example, it has been found to exhibit synergistic anti-endometrial cancer activity with paclitaxel in vitro . Furthermore, its action can be enhanced when formulated into PAMAM-coated PLGA-PEG nanoparticles .

属性

IUPAC Name |

2-(2-amino-3-methoxyphenyl)chromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13NO3/c1-19-14-8-4-6-11(16(14)17)15-9-12(18)10-5-2-3-7-13(10)20-15/h2-9H,17H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFWCYNPOPKQOKV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1N)C2=CC(=O)C3=CC=CC=C3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40168416 | |

| Record name | 2-(2-Amino-3-methoxyphenyl)-4H-1-benzopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40168416 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

167869-21-8 | |

| Record name | 2-(2-Amino-3-methoxyphenyl)-4H-1-benzopyran-4-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=167869-21-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | PD 98059 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0167869218 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | PD-98059 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB17042 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 2-(2-Amino-3-methoxyphenyl)-4H-1-benzopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40168416 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(2-amino-3-methoxy-phenyl)chromen-4-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PD-98059 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SJE1IO5E3I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the primary molecular target of PD98059?

A1: this compound selectively inhibits mitogen-activated protein kinase kinase 1 (MEK1), also known as MAPK/ERK kinase 1 (MEK1). [, , , , ]

Q2: How does this compound interact with MEK1?

A2: this compound acts as a non-competitive inhibitor of MEK1. It binds to a non-active site pocket of MEK1, preventing its activation and subsequent phosphorylation of extracellular signal-regulated kinases (ERK1/2). [, ]

Q3: What are the downstream consequences of inhibiting MEK1 with this compound?

A3: Inhibiting MEK1 with this compound disrupts the Ras-Raf-MEK-ERK signaling pathway, which plays a crucial role in various cellular processes such as proliferation, differentiation, survival, and apoptosis. [, , ]

Q4: Can you provide specific examples of how this compound affects cellular processes by inhibiting the MEK/ERK pathway?

A4: Certainly. Studies have shown that this compound can:

- Inhibit Proliferation: this compound suppresses the proliferation of various cell types, including EJ cells [], murine lymphocytes [], ovarian cancer cells [], pancreatic stellate cells [], acute lymphocytic leukemia cells [], colorectal cancer cells [, , ], hippocampal neurons after oxygen-glucose deprivation [], and bone marrow stromal cells [].

- Induce Apoptosis: this compound promotes apoptosis in esophageal squamous cell carcinoma cells [], and enhances the apoptotic effects of 5-fluorouracil in gastric cancer cells [].

- Reduce Trypsinogen Activation: this compound inhibits trypsinogen activation in pancreatic acinar cells, which contributes to its protective effect against acute pancreatitis. []

- Affect Cell Cycle Progression: this compound can induce cell cycle arrest, particularly in the G0/G1 and S/G2/M phases, depending on the cell type and experimental conditions. [, , ]

- Modulate Cellular Responses: this compound can influence cellular responses to various stimuli, including cytokines [, , ], growth factors [, , , , , ], and chemical stressors [, ].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![But-2-enedioic acid;8-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-1-thia-4,8-diazaspiro[4.5]decan-3-one](/img/structure/B1684254.png)

![2-[3-Cyano-5-(3,4-dichlorophenyl)-4,5-dimethylfuran-2-ylidene]propanedinitrile](/img/structure/B1684258.png)

![[6-[4-(dimethylamino)-5-hydroxy-6-[[(11Z,13E)-10-hydroxy-5-methoxy-9,16-dimethyl-2-oxo-7-(2-oxoethyl)-4-propanoyloxy-1-oxacyclohexadeca-11,13-dien-6-yl]oxy]-2-methyloxan-3-yl]oxy-4-hydroxy-2,4-dimethyloxan-3-yl] 3-methylbutanoate](/img/structure/B1684265.png)

![3-(3-methylphenyl)-1-[(3R)-1-[2-(2-methylphenyl)-2-oxoethyl]-2-oxo-5-phenyl-3H-1,4-benzodiazepin-3-yl]urea](/img/structure/B1684267.png)